molecular formula C14H22ClNO2 B15155364 3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride

3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride

Cat. No.: B15155364
M. Wt: 271.78 g/mol
InChI Key: NPVGFMZLBRNQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C14H22ClNO2. It is a solid substance that is typically stored at room temperature. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride involves several steps. One common method includes the reaction of 4-tert-butylbenzaldehyde with nitromethane to form 4-tert-butyl-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 4-tert-butylphenyl-2-nitropropane. The final step involves the reduction of the nitro group to an amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(4-hydroxyphenyl)butanoic acid: Similar structure but with a hydroxyl group instead of a tert-butyl group.

    3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: Contains trifluoromethyl groups on the aromatic ring.

    3-(4-tert-butylphenyl)butanoic acid: Lacks the amino group.

Uniqueness

3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride is unique due to the presence of both an amino group and a tert-butyl group on the aromatic ring. This combination imparts specific chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-amino-4-(4-tert-butylphenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17;/h4-7,12H,8-9,15H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVGFMZLBRNQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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